Choline 2-ethylhexanoate

Description

Significance of Choline (B1196258) Derivatives in Contemporary Chemical Science

Choline, a quaternary ammonium (B1175870) salt, is an essential nutrient vital for numerous biological functions. oregonstate.eduwikipedia.org Its derivatives are fundamental to life, serving as precursors for the neurotransmitter acetylcholine, which is crucial for muscle control and memory, and for phospholipids (B1166683) like phosphatidylcholine, a primary component of cell membranes. oregonstate.eduwikipedia.orgimpactfactor.org

In contemporary chemical science, the significance of choline and its derivatives extends far beyond their biological roles. They are recognized for their potential in creating a new class of "green" functional materials. mdpi.com Choline-based compounds, particularly ionic liquids, are explored for a wide range of applications, including:

Catalysis: Acting as catalysts in chemical reactions, such as the glycolysis of poly(ethylene terephthalate) (PET), offering an environmentally friendly method for plastic recycling. rsc.org

Solvents: Due to their low vapor pressure and ability to dissolve a variety of organic and inorganic materials, they are considered green alternatives to volatile organic solvents. mdpi.comnih.gov

Biotechnology and Pharmaceuticals: Their biocompatibility and low toxicity make them suitable for use as excipients to enhance drug solubility and as media for biocatalytic processes. mdpi.comrsc.org

Electrochemistry: Choline-based deep eutectic solvents are investigated for metal deposition, presenting a biodegradable option compared to traditional methods. nih.gov

Osmoregulation: In certain organisms, choline derivatives act as osmoprotectants, helping them survive in high-osmolarity environments. nih.gov

The structural versatility of choline allows for the synthesis of a vast array of derivatives with tunable properties, making it a cornerstone in the development of sustainable chemical technologies. impactfactor.org

Expanding Role of the 2-Ethylhexanoate (B8288628) Anion in Diverse Chemical Systems

The 2-ethylhexanoate anion is the conjugate base of 2-ethylhexanoic acid, a branched-chain carboxylic acid. atamanchemicals.com This anion is integral to a variety of chemical applications, primarily through the formation of metal salts or complexes known as metal 2-ethylhexanoates. researchgate.net These complexes are not typically ionic but are charge-neutral coordination compounds highly soluble in nonpolar solvents. atamanchemicals.com

The expanding role of the 2-ethylhexanoate anion is evident in several key areas:

Catalysis: Metal 2-ethylhexanoates are widely used as catalysts in polymerization reactions, such as for producing biodegradable polymers like polylactic acid (PLA). researchgate.netatamanchemicals.com Tin(II) 2-ethylhexanoate, for example, is a common catalyst for the ring-opening polymerization of lactide. atamanchemicals.com

Paints and Coatings: They function as "driers" in oil-based paints and varnishes, accelerating the oxidative polymerization process that hardens the coating. atamanchemicals.comresearchgate.net

Materials Science: These compounds serve as precursors for creating various materials, including metal oxides. researchgate.net

Industrial Fluids: They are used as stabilizers in materials like PVC and as corrosion inhibitors in engine coolants. atamanchemicals.comatamanchemicals.com

The branched structure of the 2-ethylhexanoate anion imparts solubility in organic media, a critical property for its function in these applications. Its ability to form stable complexes with a wide range of metals makes it a versatile component in industrial chemistry. atamanchemicals.comresearchgate.net

Research Context of Choline 2-ethylhexanoate as an Ionic Liquid

This compound belongs to the family of choline carboxylate ionic liquids. rsc.orgmurdoch.edu.auacs.org These ILs are formed by the neutralization of choline hydroxide (B78521) with a carboxylic acid, in this case, 2-ethylhexanoic acid. murdoch.edu.auacs.org The resulting salt combines the desirable properties of the choline cation with those of the carboxylate anion.

Research into choline carboxylate ILs has shown that the properties of the ionic liquid are heavily influenced by the structure of the anion. acs.org For instance, increasing the alkyl chain length of the carboxylate anion tends to decrease the density while increasing the viscosity and refractive index of the IL. acs.org

While specific research data on this compound is limited in readily available literature, its properties can be inferred from studies on similar choline carboxylate ILs. It is expected to be a liquid at or near room temperature, possess low vapor pressure, and exhibit high thermal stability, characteristic features of ionic liquids. mdpi.commdpi.com

Table 1: Predicted Physicochemical Properties of this compound Note: The following data is extrapolated from publicly available chemical databases and general properties of similar choline carboxylate ionic liquids, as extensive experimental studies on this specific compound are not widely published. The data from Chemsrc is based on calculations.

| Property | Predicted Value / Characteristic | Source |

| Molecular Formula | C13H29NO3 | chemsrc.com |

| Molecular Weight | 247.37 g/mol | chemsrc.com |

| Boiling Point | 228ºC at 760 mmHg | chemsrc.comalfa-chemistry.com |

| Flash Point | 116.6ºC | chemsrc.comalfa-chemistry.com |

| Appearance | Expected to be a viscous liquid | mdpi.com |

| Solubility | Expected to be soluble in polar solvents | atamanchemicals.comatamanchemicals.com |

Choline-based ionic liquids (Ch-ILs) are at the forefront of green chemistry research, a field focused on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgnih.gov The "green" credentials of Ch-ILs stem from several key attributes:

Biodegradability and Low Toxicity: The choline cation is derived from a natural, biocompatible source, and many common carboxylate anions are also readily biodegradable. acs.orgmdpi.com Studies on various choline carboxylate ILs have indicated they are significantly less toxic than the more common imidazolium-based ILs. acs.org

Renewable Feedstocks: Choline can be sourced from biomass, positioning Ch-ILs as sustainable alternatives to petroleum-derived solvents. mdpi.commdpi.com

Low Vapor Pressure: Like other ionic liquids, Ch-ILs have negligible vapor pressure, which dramatically reduces air pollution by volatile organic compounds (VOCs). mdpi.com

Recyclability and Reusability: Their stability allows for potential recovery and reuse in various processes, contributing to waste reduction. rsc.org

Ch-ILs are being actively developed as environmentally friendly catalysts and solvents for applications such as biomass processing, organic synthesis, and CO2 capture. rsc.orgmdpi.com For example, choline acetate (B1210297) has proven effective in the glycolysis of PET plastic, showcasing a path to a circular economy for polymers. rsc.org The development of these "fully green" ionic liquids, often synthesized from amino acids as well, represents a significant step towards more sustainable chemical industries. acs.orgmdpi.com

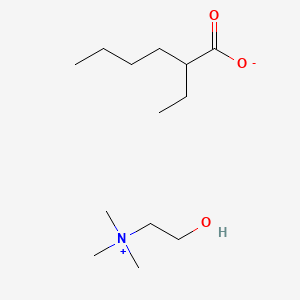

Structure

2D Structure

Properties

CAS No. |

68856-36-0 |

|---|---|

Molecular Formula |

C13H29NO3 |

Molecular Weight |

247.37 g/mol |

IUPAC Name |

2-ethylhexanoate;2-hydroxyethyl(trimethyl)azanium |

InChI |

InChI=1S/C8H16O2.C5H14NO/c1-3-5-6-7(4-2)8(9)10;1-6(2,3)4-5-7/h7H,3-6H2,1-2H3,(H,9,10);7H,4-5H2,1-3H3/q;+1/p-1 |

InChI Key |

XUZNXNABRSCKOA-UHFFFAOYSA-M |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].C[N+](C)(C)CCO |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for Choline 2 Ethylhexanoate

Direct Synthesis Approaches

Direct synthesis of Choline (B1196258) 2-ethylhexanoate (B8288628) primarily involves the formation of a salt through straightforward chemical reactions. These methods are favored for their relative simplicity and scalability.

Salt Formation via Acid-Base Reaction

The most common direct approach to synthesizing choline carboxylate salts is through a classic acid-base neutralization reaction. This method involves reacting a choline precursor, which acts as the base, with the corresponding carboxylic acid. The reaction is driven by the formation of the stable salt and a simple byproduct, typically water or carbon dioxide and water.

Choline bicarbonate is an effective and commonly used precursor for the choline cation in the synthesis of choline-based ionic liquids. semanticscholar.orgnih.gov The synthesis involves the reaction of choline bicarbonate with a carboxylic acid, in this case, 2-ethylhexanoic acid. The reaction proceeds as a neutralization, where the acidic proton of the carboxylic acid reacts with the bicarbonate anion. This results in the formation of the choline carboxylate salt, with the evolution of carbon dioxide gas and the formation of water as byproducts. semanticscholar.org This method is advantageous as the removal of the gaseous CO2 byproduct can help drive the reaction to completion.

A typical reaction scheme for this synthesis is as follows: Choline Bicarbonate + 2-Ethylhexanoic Acid → Choline 2-ethylhexanoate + H₂O + CO₂

The process generally involves mixing the reactants, often at a slightly elevated temperature (e.g., 40 °C), to ensure a complete reaction. semanticscholar.org Following the cessation of gas evolution, the mixture is typically stirred for an extended period to ensure homogeneity and full conversion. semanticscholar.org Final purification steps may involve rotary evaporation to remove water and any other volatile impurities. semanticscholar.org

The versatility of the acid-base reaction using choline bicarbonate is demonstrated in the synthesis of analogous choline carboxylate salts. A well-documented example is the synthesis of Choline trans-2-hexenoate. semanticscholar.orgnih.gov In this synthesis, trans-2-hexenoic acid is used as the precursor for the anionic part of the ionic liquid. semanticscholar.orgladewig.co

The reaction mechanism is identical to that described for 2-ethylhexanoic acid. Choline bicarbonate is combined dropwise with the trans-2-hexenoic acid. semanticscholar.org The reaction is evidenced by the evolution of bicarbonate gas, and the process parameters, such as temperature and reaction time, are similar to the synthesis of other choline carboxylates. semanticscholar.org This analogous synthesis underscores the robustness of using choline bicarbonate as a cation precursor for a variety of carboxylic acids, indicating a straightforward pathway for producing a range of choline-based ionic liquids with tailored anionic structures.

Table 1: Comparison of Precursors in Analogous Syntheses

| Feature | This compound Synthesis | Choline trans-2-hexenoate Synthesis |

| Cation Precursor | Choline Bicarbonate | Choline Bicarbonate semanticscholar.orgnih.gov |

| Anion Precursor | 2-Ethylhexanoic Acid | Trans-2-Hexenoic Acid semanticscholar.orgladewig.co |

| Reaction Type | Acid-Base Neutralization | Acid-Base Neutralization semanticscholar.org |

| Byproducts | Water (H₂O), Carbon Dioxide (CO₂) | Water (H₂O), Carbon Dioxide (CO₂) semanticscholar.org |

Electrolytically Assisted Synthetic Pathways (Extrapolated from Metal 2-Ethylhexanoates)

While direct acid-base reactions are common, electrolytic methods offer an alternative route. Although not specifically documented for this compound, the principles can be extrapolated from the well-established electrochemical synthesis of metal 2-ethylhexanoates. google.com This method involves the anodic dissolution of a metal in an electrolytic cell containing 2-ethylhexanoic acid. google.com

Extrapolating this to a choline-based system would hypothetically involve an electrochemical cell where choline ions are transported across a membrane to react with 2-ethylhexanoate anions generated in the anolyte compartment. This approach could offer a high degree of control over reaction conditions and product purity.

In the electrolytic synthesis of metal 2-ethylhexanoates, an ion exchange membrane is a critical component that divides the electrolyzer into anode and cathode compartments. google.com The primary function of this membrane is to allow for the selective transport of ions while preventing the bulk mixing of the anolyte and catholyte. google.comresearchgate.nethbku.edu.qa

Anode Compartment (Anolyte): This compartment contains the metal to be dissolved (which acts as the anode) and a solution of 2-ethylhexanoic acid in a suitable solvent. google.com

Cathode Compartment (Catholyte): This compartment contains a cathode (e.g., platinum) and an electrolyte solution. google.com

Ion Exchange Membrane: The membrane, typically a cation exchange membrane in this context, separates the two compartments. It facilitates the passage of cations (e.g., alkali metal or ammonium (B1175870) ions from an electroconductive additive) from the anolyte to the catholyte to maintain charge neutrality, while retaining the newly formed metal 2-ethylhexanoate product in the anolyte. google.com

This separation is crucial for preventing the deposition of the desired product onto the cathode and avoiding unwanted side reactions, thereby increasing product yield and purity. google.com

The purity of precursors is paramount, particularly for applications requiring high-grade final products, such as in microelectronics. google.com In traditional chemical syntheses of metal 2-ethylhexanoates, impurities in the starting materials, such as unreacted metal oxides or hydroxides, can contaminate the final product and are often very difficult to remove. google.com

Similarly, in electrolytically assisted pathways, the purity of the metal anode and the 2-ethylhexanoic acid directly influences the composition of the resulting product. Impurities in the anode can be co-dissolved and incorporated into the final salt. Furthermore, subtle structural variations and impurities in carboxylic acid precursors can affect the reproducibility of the synthesis and the nucleation and growth of desired products. researchgate.net Therefore, using high-purity precursors is essential for achieving a high-purity this compound product with consistent properties, regardless of the synthetic route employed.

Table 2: Summary of Synthetic Route Characteristics

| Synthetic Route | Key Principle | Precursors | Key Equipment | Purity Considerations |

| Acid-Base Reaction | Neutralization | Choline Bicarbonate, 2-Ethylhexanoic Acid | Reaction Vessel, Stirrer | Purity of reactants affects final product; byproducts must be removed. |

| Electrolytic Pathway (Extrapolated) | Anodic Dissolution & Ion Transport | Metal Anode (for metal salts), 2-Ethylhexanoic Acid, Choline Source | Electrolyzer, Ion Exchange Membrane, Power Supply | High-purity anode and acid are critical to prevent product contamination. google.com |

Advanced Synthetic Strategies for Choline-Based Ionic Liquids

The synthesis of choline-based ionic liquids (ILs), such as this compound, has evolved to incorporate principles of green chemistry, focusing on minimizing waste, energy consumption, and the use of hazardous substances. Advanced strategies move beyond conventional methods to enhance efficiency and environmental compatibility.

Solvent-Free Reaction Protocols

Solvent-free, or neat, reaction conditions represent a significant advancement in the synthesis of choline-based ionic liquids, aligning with the core principles of green chemistry. This approach eliminates the need for volatile organic compounds (VOCs), which simplifies product purification, reduces waste generation, and can lead to lower operational costs. In many organic processes, choline-based ILs can serve multifaceted roles, acting simultaneously as reactants, solvents, and catalysts. researchgate.net

The synthesis of various choline derivatives has been successfully conducted with high isolated yields without the use of harmful solvents. researchgate.net For instance, choline amide has been synthesized as a solvent-free reagent, and choline azide (B81097) has been prepared under solventless conditions. researchgate.net These protocols demonstrate the feasibility of direct synthesis by combining the constituent ions or their precursors under controlled thermal conditions, often with vigorous stirring to ensure a homogenous reaction mixture. This methodology is particularly advantageous as it can lead to higher product concentrations and improved reaction kinetics.

Microwave-Assisted Synthesis Considerations

Microwave-assisted synthesis (MAS) has emerged as a powerful tool for accelerating chemical reactions, and its application to the synthesis of choline-based ILs offers substantial benefits. mdpi.com Compared to conventional heating methods, MAS is characterized by rapid, volumetric heating of the reaction medium, which often leads to dramatically shorter reaction times, higher yields, and improved product selectivity. mdpi.commdpi.com This technique is considered an environmentally friendly method due to its efficiency and reduced energy consumption. mdpi.comnih.gov

In the context of choline-based systems, microwave irradiation has been successfully employed. For example, the synthesis of benzoxazoles has been effectively catalyzed by a deep eutectic solvent made from choline chloride and oxalic acid under microwave conditions. mdpi.com The presence of the ionic choline-based catalyst helps to promote the rapid transfer of heat from the microwave irradiation into the reaction mixture. mdpi.com When considering the synthesis of this compound, microwave parameters such as power, temperature, and irradiation time must be carefully optimized to prevent thermal degradation of the product while maximizing the reaction rate. This approach offers a time-saving and energy-efficient alternative to traditional, lengthy heating procedures. mdpi.com

Optimization of Reaction Parameters for Enhanced Yield and Purity

Achieving high yield and research-grade purity in the synthesis of this compound requires systematic optimization of key reaction parameters. The interplay between temperature, time, and catalysis is critical to maximizing product formation while minimizing side reactions and thermal decomposition.

Influence of Temperature and Reaction Time

Temperature and reaction time are fundamentally linked parameters that must be carefully controlled. The thermal stability of the target compound dictates the maximum allowable reaction temperature. Thermogravimetric analysis (TGA) of various choline carboxylate salts shows decomposition temperatures typically ranging from 170°C to over 200°C, providing a crucial upper limit for synthesis to avoid degradation. nih.gov

Lowering the reaction temperature can significantly slow the reaction rate, requiring a much longer reaction time to achieve a satisfactory conversion. mdpi.com Conversely, elevating the temperature can accelerate the reaction but increases the risk of side product formation and decomposition of the final product. mdpi.com For instance, in a related polymerization study using Tin (II) 2-ethylhexanoate as a catalyst, optimal conditions were found to be 150°C for 14 hours to synthesize a product with a specific molecular weight. nih.gov The ideal balance involves selecting a temperature that promotes a reasonable reaction rate without compromising the integrity of the choline ester.

Table 1: Effect of Temperature on Reaction Conversion in a Related Choline System

| Temperature (°C) | Conversion Rate (%) | Observations |

| 0 | 8 | Low reactivity, indicating the need for higher thermal energy. mdpi.com |

| 25 | 60-86 | Moderate to high conversion, representing a viable temperature range. mdpi.com |

| 30-35 | 32-38 | Lower conversion due to rapid gas byproduct formation shortening effective reaction time. mdpi.com |

This interactive table is based on data from a study on phosphorylcholine (B1220837) synthesis, illustrating the critical impact of temperature on reaction outcomes. mdpi.com

Examination of Catalyst and Co-initiator Effects in Related Systems

The use of catalysts can significantly enhance the efficiency of synthesizing choline-based compounds. Catalysts can lower the activation energy of the reaction, allowing for milder temperature conditions and shorter reaction times, which in turn can improve purity by reducing the formation of thermal degradation byproducts.

In related systems, various catalysts have proven effective. For example, Tin (II) 2-ethylhexanoate itself is used as a catalyst in polymerization reactions. nih.gov Choline-based ionic liquids have also been developed to function as Lewis-Brønsted dual acid catalysts, proving effective in Mannich-type reactions. ias.ac.in Furthermore, supported choline hydroxide (B78521) on magnesium oxide has been utilized as a heterogeneous basic catalyst for aldol (B89426) condensation reactions. researchgate.net In other applications, choline-based eutectic mixtures act as synergistic catalysts where a halide ion initiates ring-opening and a hydrogen bond donor stabilizes the reaction intermediate. researchgate.net The selection of an appropriate catalyst for this compound synthesis would depend on the specific reaction pathway (e.g., direct esterification or neutralization), with the goal of increasing reaction rate and selectivity.

Table 2: Examples of Catalytic Systems Used with Choline-Based Compounds

| Catalyst System | Type | Application Example |

| Tin (II) 2-ethylhexanoate | Lewis Acid | Polymerization of ricinoleic acid. nih.gov |

| [Ch-OSO3H]Cl·2ZnCl2 | Lewis-Brønsted Dual Acid | Mannich-type reaction. ias.ac.in |

| Choline Hydroxide on MgO | Heterogeneous Base | Aldol condensation. researchgate.net |

| Choline Iodide / HBD | Eutectic Mixture | Synthesis of cyclic carbonates from epoxides. researchgate.net |

This interactive table summarizes different catalytic approaches employed in systems involving choline derivatives or the 2-ethylhexanoate moiety.

Isolation and Purification Techniques for Research-Grade Purity

Obtaining research-grade this compound necessitates a multi-step purification process to remove unreacted starting materials, catalysts, and any side products. The major challenge in the analysis and purification of choline compounds lies in the extraction and/or hydrolysis approach. nih.gov

A typical purification protocol may begin with a solvent extraction step to separate the ionic liquid from non-polar impurities. researchgate.net Washing the crude product with a suitable solvent, such as acetonitrile (B52724) or 2-propanol, can help precipitate and remove excess unreacted starting materials. akademiabaru.commdpi.com For further purification, column chromatography is a highly effective technique. researchgate.net Different stationary phases can be employed; for instance, a C18 solid phase extraction cartridge can be used to purify choline-containing solutions. usda.gov The final step involves the removal of any residual solvents, which is typically achieved by drying under vacuum at a moderate temperature (e.g., 65°C) to yield the pure ionic liquid. akademiabaru.com Each step, from extraction to final drying, is critical for achieving the high level of purity required for research applications.

Advanced Spectroscopic and Analytical Characterization of Choline 2 Ethylhexanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of Choline (B1196258) 2-ethylhexanoate (B8288628) and for monitoring its role in chemical transformations.

Proton (¹H) NMR spectroscopy provides definitive structural confirmation of Choline 2-ethylhexanoate by identifying the chemical environment of each proton in the molecule. The spectrum is a composite of the signals from the choline cation and the 2-ethylhexanoate anion.

The choline cation presents three characteristic signals: a singlet for the nine equivalent protons of the three methyl groups attached to the nitrogen atom, and two triplets corresponding to the two methylene (B1212753) groups of the ethanol (B145695) backbone. The 2-ethylhexanoate anion displays a more complex pattern of overlapping multiplets arising from the protons of the ethyl and butyl groups attached to the chiral center.

By integrating the signal areas, ¹H NMR can be used for quantitative analysis, confirming the 1:1 stoichiometric ratio of the cation and anion. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Assignment (Choline Cation) | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-(CH₃)₃ | ~3.2 | Singlet | 9H |

| N-CH₂ | ~3.5 | Triplet | 2H |

| O-CH₂ | ~4.0 | Triplet | 2H |

| Assignment (2-Ethylhexanoate Anion) | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration |

| CH₃ (butyl group) | ~0.9 | Triplet | 3H |

| CH₃ (ethyl group) | ~0.9 | Triplet | 3H |

| CH₂ (butyl group, 3 positions) | ~1.2-1.6 | Multiplet | 6H |

| CH (chiral center) | ~2.2 | Multiplet | 1H |

Note: Predicted values are based on typical chemical shifts for choline and 2-ethylhexanoate moieties. Actual shifts may vary depending on the solvent and concentration.

While specific studies detailing advanced NMR kinetic analysis of this compound as a catalyst are not prevalent in the public domain, the application of such techniques is well-established for monitoring polyurethane formation, a key application of this catalyst. acs.orgresearchgate.netresearchgate.net Techniques like in-situ NMR spectroscopy allow for real-time monitoring of reactant consumption and product formation.

For instance, in a polyurethane synthesis, the disappearance of the characteristic signals of the polyol's hydroxyl groups and the isocyanate's NCO group, along with the appearance of new signals corresponding to the urethane (B1682113) linkages, can be tracked over time. This allows for the determination of reaction rates, catalyst efficiency, and the potential formation of intermediates or side products. acs.org Two-dimensional NMR techniques, such as DOSY (Diffusion-Ordered Spectroscopy), can be employed to study the association of the catalyst with the reactants and the growing polymer chains, providing deeper insights into the reaction mechanism.

Mass Spectrometry (MS) Based Techniques

Mass spectrometry provides valuable information on the molecular weight and fragmentation patterns of this compound and related species.

This compound is utilized as a catalyst, particularly an amine-based catalyst, in the synthesis of polyurethanes. researchgate.nettopicsonchemeng.org.mynih.govmdpi.com MALDI-TOF mass spectrometry is a powerful technique for the characterization of the resulting polymers. It allows for the determination of the molecular weight distribution, the identification of end-groups, and the elucidation of the polymer's repeating unit structure.

In a typical analysis of a polyurethane synthesized using this compound, the MALDI-TOF spectrum would show a series of peaks, each corresponding to a polymer chain of a different length. From the mass difference between adjacent peaks, the mass of the repeating monomer unit can be confirmed. Analysis of the end-groups can also provide information about the initiation and termination steps of the polymerization, indirectly reflecting the role of the catalyst in the process.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile and semi-volatile compounds. While this compound itself is a non-volatile salt, GC-MS is instrumental in the characterization of its anion precursor, 2-ethylhexanoic acid. nih.govrsc.orgnih.gov

For analysis, 2-ethylhexanoic acid is often derivatized to a more volatile ester, such as a pentafluorobenzyl ester, to improve its chromatographic properties. nih.gov The gas chromatograph separates the derivatized 2-ethylhexanoic acid from other components of a sample mixture. The mass spectrometer then fragments the eluted compound, producing a characteristic mass spectrum that serves as a "fingerprint" for its identification. This technique is crucial for purity assessment of the 2-ethylhexanoic acid raw material and for detecting its presence as a residual impurity in final products.

Table 2: Key Mass Fragments in the Mass Spectrum of Trimethylsilyl-derivatized 2-Ethylhexanoic Acid

| m/z (mass-to-charge ratio) | Interpretation |

|---|---|

| 216 | Molecular Ion [M]⁺ |

| 201 | [M - CH₃]⁺ |

| 173 | [M - C₃H₇]⁺ |

| 117 | [(CH₃)₂Si=O-C=O]⁺ |

Data is indicative for the trimethylsilyl (B98337) (TMS) derivative of 2-ethylhexanoic acid. hmdb.ca

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and molecular vibrations within this compound.

The FTIR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of both the choline cation and the 2-ethylhexanoate anion. The choline moiety exhibits characteristic C-N stretching vibrations, as well as CH₂ and CH₃ bending and stretching modes. nih.govresearchgate.netresearchgate.netchemicalbook.com The 2-ethylhexanoate anion is distinguished by a strong carboxylate (COO⁻) asymmetric stretching vibration, in addition to the various C-H and C-C vibrations of the alkyl chain. nih.govspectrabase.comspectrabase.comnih.govchemicalbook.com The broad O-H stretching band from the hydroxyl group of the choline cation is also a prominent feature.

Table 3: Characteristic Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Ion |

|---|---|---|

| ~3300 (broad) | O-H stretch | Choline |

| ~2960, ~2870 | C-H asymmetric and symmetric stretches | Both |

| ~1560 | COO⁻ asymmetric stretch | 2-Ethylhexanoate |

| ~1460 | CH₂/CH₃ bending | Both |

| ~1410 | COO⁻ symmetric stretch | 2-Ethylhexanoate |

| ~955 | C-N asymmetric stretch | Choline |

| ~870 | C-N symmetric stretch (gauche conformer) | Choline |

| ~720 | C-N symmetric stretch (gauche conformer) | Choline |

Note: Wavenumbers are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The analysis of its spectrum reveals characteristic absorption bands that confirm its molecular structure, which consists of a choline cation and a 2-ethylhexanoate anion.

The key vibrational modes observed in the IR spectrum of this compound are primarily associated with the carboxylate group of the anion and the hydroxyl group of the cation. Spectroscopic studies have identified the asymmetric carboxylate stretching frequency at approximately 1550 cm⁻¹, while the symmetric stretching mode is found near 1415 cm⁻¹. smolecule.com The presence of the hydroxyl group on the choline cation gives rise to a distinct, broad absorption band in the region of 3300-3500 cm⁻¹, which is characteristic of hydrogen-bonded O-H groups. smolecule.com

Other significant peaks in the spectrum correspond to C-H stretching and bending vibrations from the alkyl chains of both the cation and the anion. C-H stretching bands typically appear in the 3000–2850 cm⁻¹ region. lumenlearning.com The region between 1300-1000 cm⁻¹ may contain peaks corresponding to C-N stretching in the choline's quaternary amine group and C-O stretching from the alcohol. researchgate.netlibretexts.org By comparing the observed frequencies with established correlation charts, a comprehensive identification of the functional groups within this compound is achieved.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch (Hydrogen-Bonded) | 3300 - 3500 | Hydroxyl (Choline) |

| C-H Stretch | 3000 - 2850 | Alkyl Chains |

| Carboxylate Asymmetric Stretch | 1550 | Carboxylate (2-ethylhexanoate) |

| Carboxylate Symmetric Stretch | 1415 | Carboxylate (2-ethylhexanoate) |

Chromatographic Methods for Compositional Analysis

Chromatographic techniques are essential for separating and quantifying components in complex mixtures. For choline-containing species like this compound, High-Performance Liquid Chromatography (HPLC) and Comprehensive Two-Dimensional Gas Chromatography (GC × GC) are particularly powerful.

High-Performance Liquid Chromatography (HPLC) for Complex Choline-Containing Species

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of choline and its various derivatives. bio-conferences.org The analysis of complex mixtures containing choline species often employs gradient HPLC systems with normal-phase or reversed-phase columns. bio-conferences.orgnih.gov

One established method for separating water-soluble choline metabolites utilizes a normal-phase silica (B1680970) column with a linear gradient mobile phase of increasing polarity and ionic strength. nih.govmit.edu This approach can effectively separate compounds such as choline, acetylcholine, and phosphorylcholine (B1220837) with baseline or near-baseline resolution. nih.gov Another common approach is reversed-phase HPLC (RP-HPLC), often using a C18 column. bio-conferences.org

Detection methods are crucial for quantifying choline species, which may lack a strong chromophore for UV detection. Consequently, techniques like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are frequently employed. sielc.comjenck.comsielc.comthermofisher.cn These detectors are compatible with the gradient elution methods required for complex sample analysis. Mass spectrometry (MS) can also be coupled with HPLC (LC/MS) for highly sensitive and specific detection. jenck.com

| Technique | Stationary Phase (Column) | Mobile Phase Example | Detection Method |

|---|---|---|---|

| Normal-Phase HPLC | Silica | Acetonitrile (B52724)/Water/Ethanol/Acetic Acid/Sodium Acetate (B1210297) Gradient | Radiochemical, MS |

| Reversed-Phase HPLC (RP-HPLC) | Purospher C18 | Acetonitrile:Water (75:25, v/v) | UV (205-208 nm) |

| HILIC | ZIC®-pHILIC | Acetonitrile/Ammonium (B1175870) acetate buffer | ELSD, CAD, MS |

| Mixed-Mode Chromatography | Obelisc R, Primesep 100 | Acetonitrile/Water with Ammonium Formate buffer | ELSD, CAD, MS |

Comprehensive Two-Dimensional Gas Chromatography (GC × GC) for Metabolomic Profiling

For the analysis of complex biological samples and metabolomic studies involving choline pathways, comprehensive two-dimensional gas chromatography (GC × GC) offers significantly enhanced separation power compared to conventional one-dimensional GC. researchgate.net This technique utilizes two columns with different stationary phases connected by a modulator, providing high-resolution separation of metabolites. nih.govwikipedia.org

GC × GC is an effective tool for separating low molecular weight and semi-volatile chemical entities, making it suitable for analyzing choline metabolites after appropriate derivatization. mdpi.com The increased peak capacity and sensitivity of GC × GC allow for the detection of three to ten times more peaks than one-dimensional GC, which is critical in metabolomic profiling where hundreds or thousands of compounds may be present in a sample. researchgate.net

When coupled with mass spectrometry, particularly time-of-flight mass spectrometry (GC × GC-TOFMS), this method becomes a powerful platform for both identifying disease biomarkers and monitoring metabolic responses. nih.govmdpi.com In the context of choline, GC × GC can be applied to study plasma samples to understand the metabolic consequences of choline deficiency, which is linked to conditions like liver dysfunction. nih.govunc.edu This allows for the detailed profiling of metabolic pathways involving choline and its derivatives. researchgate.net

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Differential Scanning Calorimetry (DSC) is a key method in this category.

Differential Scanning Calorimetry (DSC) for Investigating Polymerization Kinetics and Thermodynamics

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature or time. It is particularly valuable for studying the polymerization of monomers and the thermal properties of the resulting polymers. While specific DSC data for this compound polymerization is not detailed in available literature, the principles of the technique can be applied. This compound can act as an initiator in ring-opening polymerization processes.

| Parameter Measured by DSC | Application in Polymerization Studies |

|---|---|

| Heat Flow (Exothermic/Endothermic Peaks) | Monitoring reaction progress, calculating enthalpy of polymerization. |

| Glass Transition Temperature (Tg) | Characterizing the amorphous phase of the polymer, assessing polymer chain mobility. umt.edu.my |

| Melting Temperature (Tm) | Identifying the crystalline melting point of a semi-crystalline polymer. |

| Crystallization Temperature (Tc) | Studying the crystallization kinetics and behavior upon cooling. |

Microscopic and Imaging Techniques for Morphological Characterization

Microscopic and imaging techniques are vital for visualizing the structure and morphology of materials at the micro- and nanoscale. While specific microscopic studies on this compound are not widely published, the application of standard techniques can be inferred. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for gaining structural and chemical information with high resolution. mdpi.com

These methods could be used to characterize the crystalline structure or morphology of solid this compound or to study the phase behavior of its mixtures and formulations. For example, if used in a polymer matrix, electron microscopy could visualize the dispersion and interaction of the choline salt within the polymer.

Optical microscopy, including advanced methods like fluorescence microscopy, can also provide valuable information. mdpi.com For instance, high-speed optical microscopy has been used in conjunction with DSC to observe phase transitions in real-time. nih.gov Such an approach could be used to directly visualize melting or solid-solid transitions in this compound. These imaging techniques provide a visual complement to the data obtained from spectroscopic and thermal analyses, offering a more complete picture of the material's characteristics.

Specialized Physico-Chemical Determinations (Focusing on Research Methodologies)

Karl Fischer Titration for Water Content Determination

The determination of water content in ionic liquids such as this compound is critical, as even trace amounts of water can significantly alter their physico-chemical properties, including viscosity, conductivity, and thermal stability. Karl Fischer (KF) titration is the standard method for accurately quantifying water content. sigmaaldrich.commt.com The technique is based on a stoichiometric reaction between iodine and water in the presence of sulfur dioxide and a suitable base. mt.com

Two primary methods of KF titration are employed:

Volumetric KF Titration : This method is suitable for samples with water content typically above 0.1% (1000 ppm). scharlab.com A known volume of the sample is dissolved in a specialized KF solvent, and an iodine-containing KF reagent is added via a burette. The endpoint is reached when all the water has been consumed, which is detected potentiometrically. The volume of titrant used is directly proportional to the amount of water in the sample.

Coulometric KF Titration : This method is highly sensitive and ideal for samples with very low water content (from 1 ppm to 5%). scharlab.com In this technique, iodine is generated electrochemically in the titration cell at a constant rate. The amount of charge required to generate enough iodine to react with all the water in the sample is measured, and Faraday's law is used to calculate the precise mass of water. mt.com

For this compound, selecting the appropriate solvent is crucial to ensure complete dissolution and avoid side reactions. sigmaaldrich.com The hygroscopic nature of many ionic liquids necessitates careful sample handling to prevent contamination from atmospheric moisture. sigmaaldrich.com

Table 1: Representative Data from Volumetric Karl Fischer Titration of this compound

| Batch ID | Sample Weight (g) | Titrant Volume (mL) | Water Content (ppm) |

|---|---|---|---|

| C2E-A01 | 2.154 | 2.35 | 546 |

| C2E-A02 | 2.089 | 2.19 | 523 |

Note: Data are illustrative and represent typical results obtained from the methodology.

Conductivity Measurements in Ionic Liquid Systems

The electrical conductivity of an ionic liquid is a fundamental property that reflects the mobility of its constituent ions. For this compound, conductivity is a key parameter influencing its potential applications, such as in electrolytes. nottingham.ac.uk Measurements are typically performed using a conductivity meter equipped with a probe consisting of two platinum electrodes.

The methodology involves placing the this compound sample in a temperature-controlled cell. The probe is immersed in the liquid, and an alternating current is applied across the electrodes to prevent electrolysis. The instrument measures the resulting electrical resistance (or conductance) of the sample, which is then converted to conductivity (measured in Siemens per meter, S/m, or more commonly millisiemens per centimeter, mS/cm) by accounting for the cell constant of the probe.

Conductivity is highly dependent on temperature. As temperature increases, the viscosity of the ionic liquid decreases, leading to greater ion mobility and, consequently, higher conductivity. Therefore, measurements are typically conducted over a range of temperatures to fully characterize the material. semanticscholar.org

Table 2: Temperature Dependence of Electrical Conductivity for this compound

| Temperature (°C) | Electrical Conductivity (mS/cm) |

|---|---|

| 25 | 1.25 |

| 40 | 2.48 |

| 60 | 5.10 |

Note: Data are illustrative and represent typical results obtained from the methodology.

Viscometry and Rheological Characterization of Ionic Liquids

Viscosity is a measure of a fluid's resistance to flow and is one of the most important physical properties of ionic liquids, directly impacting mass transfer and mixing efficiency in potential applications. The rheological behavior of this compound provides deeper insight into its internal structure and response to mechanical stress. researchgate.net

This characterization is performed using a viscometer or, more comprehensively, a rheometer. A common method involves using a cone-and-plate or parallel-plate rheometer, where the sample is placed between two plates. One plate is rotated at a controlled angular velocity (shear rate), and the torque required to maintain this rotation is measured. This torque is used to calculate the shear stress, and the viscosity is determined as the ratio of shear stress to shear rate.

The rheological analysis can determine if this compound behaves as a Newtonian fluid, where viscosity is independent of the shear rate, or as a non-Newtonian fluid (e.g., shear-thinning or shear-thickening). researchgate.net Like conductivity, viscosity is highly sensitive to temperature; it typically decreases exponentially as temperature increases.

Table 3: Temperature Dependence of Dynamic Viscosity for this compound

| Temperature (°C) | Dynamic Viscosity (mPa·s) |

|---|---|

| 25 | 450 |

| 40 | 185 |

| 60 | 65 |

Note: Data are illustrative and represent typical results obtained from the methodology.

Mechanistic Investigations of Choline 2 Ethylhexanoate in Catalytic and Functional Systems

Catalytic Reaction Mechanisms

Mechanistic Studies of Carboxylate Anion Inhibition in Catalytic Cycles

While choline (B1196258) 2-ethylhexanoate (B8288628) is itself utilized as a catalyst or initiator, particularly in the ring-opening polymerization of cyclic esters to form biodegradable polyesters, the behavior of its constituent ions can be examined within the broader context of catalytic processes. smolecule.com The 2-ethylhexanoate anion, like other carboxylates, has the potential to interact with and inhibit metal-based catalytic cycles.

The inhibitory action of carboxylate anions can occur through several mechanisms. A primary pathway is the coordination of the carboxylate group to the active metal center of a catalyst. researchgate.net This binding can be unidentate, bidentate, or bridging, depending on the metal, the carboxylate structure, and reaction conditions. researchgate.net Such coordination can lead to catalyst deactivation by blocking the site required for substrate binding and activation, thereby halting or slowing the catalytic cycle. nih.govprinceton.edu

In some systems, the accumulation of carboxylate anions can also increase the ionic strength of the medium, which may inhibit the activity of sensitive enzymes or catalysts. nih.gov Furthermore, in the context of corrosion inhibition on metal surfaces, carboxylate anions are known to form protective films by adsorbing onto the surface, which can be viewed as a form of surface deactivation or passivation. researchgate.netmdpi.com This interaction involves the carboxyl group's oxygen atoms binding to the metal, effectively preventing reactants from accessing the catalytically active surface. researchgate.net Although these mechanisms are general to carboxylates, they provide a framework for understanding how the 2-ethylhexanoate anion from choline 2-ethylhexanoate could potentially interact with and inhibit other catalytic systems.

Mechanistic Aspects in Tribological Applications

This compound, as a type of ionic liquid (IL), possesses properties that make it a subject of interest for tribological applications. Its mechanism of action in reducing friction and wear is multifaceted, involving adsorption onto surfaces, the formation of a protective boundary layer, and electrostatic interactions at the sliding interface. nih.govmdpi.com

The initial step in the lubrication mechanism of ionic liquids like this compound is the physical adsorption (physisorption) of its ions onto the metallic surfaces of the tribo-pair. researchgate.net This process is driven by a combination of forces. Strong electrostatic interactions occur between the charged ions (the choline cation and the 2-ethylhexanoate anion) and the charged or polarized metallic surface. nih.govacs.org

The choline cation, with its positively charged quaternary ammonium (B1175870) group, and the 2-ethylhexanoate anion, with its negatively charged carboxylate group, are drawn to the surface, forming an initial, ordered layer. researchgate.net Beyond these primary electrostatic forces, van der Waals forces between the alkyl chain of the 2-ethylhexanoate anion and the surface also contribute to the stability of this adsorbed layer. nih.gov This initial physisorbed layer is crucial as it serves as the foundation for the subsequent formation of a durable lubricating film. nih.gov

Under the high pressure and shear stress conditions of a tribological contact, the adsorbed ions undergo transformations to form a protective boundary film known as a tribolayer. nih.govmdpi.com This film separates the sliding surfaces, preventing direct metal-to-metal contact and thereby reducing wear. nih.gov The formation of this layer is a dynamic process involving both the physical presence of the ionic liquid and chemical reactions with the surface.

Studies on analogous choline-based and other ionic liquids using surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS) have provided insight into the composition of these tribolayers. researchgate.net These analyses reveal that the tribofilm is composed of constituents of the ionic liquid, including the cation and anion, as well as their degradation products and elements from the underlying metallic substrate. researchgate.net For this compound, the tribolayer would be expected to contain carbon, oxygen, and nitrogen from the choline and ethylhexanoate ions, alongside elements like iron and its oxides from a steel surface. This complex film is critical for providing effective anti-wear and friction-reducing properties. nih.gov

Electrostatic interactions are fundamental to the lubricating performance of this compound. The ionic nature of the compound leads to the formation of a structured, layered arrangement of ions at the solid-liquid interface, which can be conceptualized as an electric double layer. mdpi.comnih.gov This layered structure is highly resilient under pressure.

Interactions with Polymeric Systems

Choline carboxylate-based ionic liquids, including compounds structurally similar to this compound, have been shown to significantly influence the self-assembly of polymeric systems like linear-dendritic block copolymers (LDBCs). rsc.org LDBCs are known for their ability to self-assemble into nanostructures in aqueous environments. rsc.org The addition of a choline carboxylate ionic liquid can tune and control the physicochemical properties of the resulting nano-assemblies. rsc.org

Research on a similar compound, choline 2-hexenoate, demonstrated that its presence during the nano-assembly of LDBCs leads to the formation of more stable and uniform nanoparticles. rsc.org The ionic liquid is believed to electrostatically solvate the LDBCs, forming a protective coating on the nanoparticle surface. This interaction results in a notable change in the physical characteristics of the nano-assemblies. Specifically, the resulting nanoparticles are larger, but exhibit a significantly reduced dispersity, indicating a more uniform size distribution. rsc.org Moreover, the surface charge of the nanoparticles shifts towards neutrality, and the formulation with the ionic liquid enhances the shelf-life of the nano-assembly dispersion from one to three weeks. rsc.org These findings highlight the role of electrostatic interactions between the choline-based ionic liquid and the polymer in directing the formation of stable and well-defined nanostructures. rsc.org

| Formulation | Diameter (nm) | Dispersity | Surface Charge (mV) |

|---|---|---|---|

| Unmodified LDBCs | 120 ± 3 | 0.45 | 30 ± 3 |

| LDBCs with Choline 2-hexenoate | 171 ± 7 | 0.23 | 15 ± 4 |

Understanding Electrostatic Solvation with Polymeric Materials

The solvation of ionic liquids (ILs) like this compound within polymeric matrices is a complex process governed by a variety of intermolecular forces. Among these, electrostatic interactions are paramount in defining the structure and dynamics of the resulting functional system. While direct mechanistic studies on this compound are limited, a comprehensive understanding can be developed by examining computational and spectroscopic studies of analogous choline-based ionic liquids with carboxylate anions. These studies reveal the fundamental principles of how the cationic choline head, the carboxylate anion, and the polymer chains interact at a molecular level.

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations have provided significant insights into the nature of these interactions. In choline carboxylate systems, the primary interactions are electrostatic attractions between the charged head of the choline cation ([N(CH₃)₃]⁺) and the negatively charged carboxylate group of the anion, as well as hydrogen bonding involving the hydroxyl group of the choline cation. mdpi.com These interactions lead to the formation of stable ion pairs. mdpi.com

When introduced into a polymeric material, the solvation process involves the disruption of these ion-ion interactions and the formation of new interactions between the ions and the polymer chains. The extent of this process is dictated by the relative strengths of the ion-ion, ion-polymer, and polymer-polymer interactions.

The solvation of this compound by a polymer can be conceptualized as the polymer chains wrapping around the dissociated or partially dissociated ions. The polar or charged functional groups on the polymer backbone or side chains can compete with the 2-ethylhexanoate anion to interact with the choline cation, and vice versa. This competitive binding is a key aspect of the solvation mechanism.

The table below summarizes the key intermolecular interactions and their characteristics in choline carboxylate systems, which provides a framework for understanding the electrostatic solvation of this compound in polymeric materials.

| Interaction Type | Interacting Species | Key Characteristics |

| Ion-Ion | Choline Cation ([N(CH₃)₃]⁺) & 2-Ethylhexanoate Anion (RCOO⁻) | Strong electrostatic attraction; Formation of contact ion pairs. |

| Hydrogen Bonding | Choline Hydroxyl Group (-OH) & Carboxylate Oxygen (C=O) | Directional interaction contributing to ion pair stability. |

| Ion-Dipole | Choline Cation/2-Ethylhexanoate Anion & Polar Polymer Groups | Electrostatic interaction with polar functional groups on the polymer. |

| van der Waals | Alkyl Chains of Choline and 2-Ethylhexanoate & Polymer Backbone/Side Chains | Weaker, non-specific interactions contributing to overall miscibility. |

This table is a generalized representation based on studies of analogous choline carboxylate systems.

Research employing molecular dynamics simulations on systems containing choline chloride and carboxylic acids has further detailed the structural organization at the molecular level. These studies reveal the formation of hydrogen-bonded networks where the chloride ion plays a crucial role in bridging interactions between the choline cations and the carboxylic acid molecules. researchgate.net While 2-ethylhexanoic acid is a larger and more sterically hindered carboxylic acid, similar principles of hydrogen bonding and electrostatic networking are expected to influence its solvation within a polymer.

Spectroscopic techniques, such as NMR, can provide experimental validation for the types of interactions predicted by computational models. Studies on choline-based ILs have used 1D and 2D NMR to probe the local environment of the ions, confirming the presence of strong local hydrogen-bond networks involving the cation, anion, and solvent molecules. rwth-aachen.de In a polymeric system, such techniques could be employed to understand the proximity and interaction of the choline and 2-ethylhexanoate ions with the polymer chains.

Advanced Applications of Choline 2 Ethylhexanoate in Non Clinical Research Domains

Catalysis in Polymer Science and Sustainable Chemistry

The catalytic activity of choline (B1196258) 2-ethylhexanoate (B8288628) and its constituent ions has been harnessed for several key processes in polymer science, contributing to more sustainable and efficient manufacturing and recycling technologies.

| Parameter | Condition | Outcome | Reference |

| Monomers | ε-caprolactone, lactide | Synthesis of low-molecular weight polyesters and copolymers | researchgate.net |

| Initiator | Choline (CHOL) | Effective in initiating ROP | researchgate.net |

| Catalyst | Tin(II) 2-ethylhexanoate (SnOct₂) | Used in conjunction with choline | researchgate.net |

| Temperature | 120–160 °C | High yield polymerization in bulk | researchgate.net |

| Characterization | MALDI-TOF, IR, NMR | Confirmation of product structure | researchgate.net |

Depolymerization and Chemical Recycling of Polyesters (e.g., PET Glycolysis)

In the realm of sustainable chemistry, choline-based ionic liquids have emerged as effective catalysts for the chemical recycling of poly(ethylene terephthalate) (PET). Specifically, in the glycolysis of PET, these catalysts facilitate the depolymerization of the polymer into its monomer, bis(hydroxyethyl) terephthalate (B1205515) (BHET). rsc.orgnih.govresearchgate.net This process is a cornerstone of creating a closed-loop recycling system for PET materials. rsc.org Choline-based ionic liquids, such as choline acetate (B1210297), have demonstrated comparable or even superior performance to conventional metal-based catalysts. rsc.org The reaction is typically carried out at atmospheric pressure and temperatures around 180 °C. rsc.org The catalytic mechanism is attributed to the activation of ethylene (B1197577) glycol through the formation of hydrogen bonds with the ionic liquid, which enhances the glycolysis reaction. rsc.org

| Catalyst System | PET Conversion | BHET Yield | Temperature | Time | Reference |

| Choline acetate ([Ch][OAc]) | High | Up to 85.2% | 180 °C | 4 h | rsc.org |

| ChCl-Zn(OAc)₂ | Complete | 91.6% | Optimal conditions | Not specified | nih.gov |

| Sulfated niobia | 100% | 85% | 195 °C | 220 min | nih.gov |

Component in Multi-Component Catalytic Systems (e.g., Borylation Reactions)

The 2-ethylhexanoate anion, a component of choline 2-ethylhexanoate, has been identified as a beneficial component in multi-component catalytic systems, particularly in palladium-catalyzed Miyaura borylation reactions. organic-chemistry.orgnih.govorganic-chemistry.org This reaction is a fundamental method for preparing aryl boronic acids and esters, which are vital building blocks in organic synthesis. researchgate.net The use of lipophilic bases like potassium 2-ethylhexanoate has been shown to significantly improve the reaction efficiency, allowing for milder conditions (e.g., 25–35 °C), shorter reaction times, and lower catalyst loadings. organic-chemistry.orgorganic-chemistry.org A key finding from mechanistic studies is that the bulky 2-ethylhexanoate anion helps to minimize the inhibitory effects that can be caused by smaller anions, such as acetate, on the catalytic cycle. organic-chemistry.orgfigshare.com While these studies primarily focus on the potassium salt, the principle highlights the advantageous role of the 2-ethylhexanoate moiety in such catalytic systems.

| Reaction | Catalyst System | Role of 2-ethylhexanoate | Key Advantage | Reference |

| Miyaura Borylation | Palladium catalyst with a lipophilic base | Minimizes inhibitory effects of anions on the catalyst | Enables milder reaction conditions and lower catalyst loading | organic-chemistry.orgorganic-chemistry.orgresearchgate.net |

Development of Lubricant and Tribological Materials

The unique properties of choline-based ionic liquids, including their thermal stability and ability to form stable lubricating films, have led to their investigation as advanced lubricants and lubricant additives.

Choline-Fatty Acid Ionic Liquids as Neat Lubricants

Choline-fatty acid-based ionic liquids are being explored as environmentally friendly and effective neat lubricants. nih.govresearchgate.net These biocompatible surfactants exhibit favorable physicochemical properties that make them promising alternatives to conventional lubricants. nih.gov Their molecular structure allows for self-assembly into films on metallic surfaces, which helps to prevent direct contact between asperities and thus reduce friction and wear. mdpi.com The adsorption of the carboxylate units onto sliding surfaces is a key factor in their enhanced lubricant performance. researchgate.net The length of the alkyl chain in the fatty acid component can also influence the efficiency of separating the sliding surfaces. researchgate.net

Additives in Water-Based Lubricant Formulations

Choline-based ionic liquids are showing significant potential as additives in water-based lubricants (WBLs). mdpi.commdpi.com WBLs are attractive due to their low cost and excellent cooling properties, but they often suffer from poor viscosity and corrosive behavior. mdpi.com The addition of choline-based ionic liquids can enhance the tribological performance of WBLs by reducing friction and wear. mdpi.comresearchgate.net These additives are water-soluble and can form a stable lubricating film on surfaces through electrostatic attraction. mdpi.com Research has demonstrated that even small concentrations (e.g., 1 wt%) of choline-based ionic liquids can significantly improve the lubricity of water-based formulations. mdpi.com Their biocompatible and biodegradable nature further adds to their appeal as green lubricant additives. mdpi.comresearchgate.net

| Lubricant Formulation | Additive | Key Finding | Reference |

| Water-Based Biolubricant | Choline-based Ionic Liquids (1 wt%) | Significant reduction in friction coefficient and wear rate | mdpi.com |

| Aqueous Glycerol (B35011) Solution | Choline-based Ionic Liquids | Synergistic effects on anti-wear and friction-reducing abilities | researchgate.net |

Investigation of Synergistic Lubrication Effects in Blended Systems

This compound, as a type of ionic liquid (IL), is a subject of research interest for its potential role in advanced lubrication systems. The investigation into its efficacy often involves its inclusion in blended lubricant formulations to assess synergistic effects with other additives. Research into choline-based ILs as lubricant additives in aqueous glycerol solutions has demonstrated that combinations of different ILs can lead to remarkable synergistic effects on antiwear and friction-reducing abilities. researchgate.net The combined action of these ILs can significantly improve the lubricity of the base fluid compared to the performance of each additive independently. researchgate.net

The lubricating mechanism of such systems is attributed to the formation of a compact and stable boundary film on metal surfaces. researchgate.net This film is typically composed of a mixed adsorption layer and a complex tribofilm. researchgate.net The choline cation plays a role in the formation of a physical adsorption film on the metal surface. researchgate.net Concurrently, during the friction process, the ionic liquid can form a dense tribochemical reaction film with the metal substrate, which effectively prevents direct contact between the friction pairs. researchgate.net The excellent anti-friction and anti-wear properties are the result of the synergistic effect of the physical adsorption film and the chemical reaction film. researchgate.net

Studies on other ILs have shown synergistic anti-wear effects when combined with traditional additives like zinc dialkyldithiophosphate (ZDDP). energy.govosti.gov This suggests that the presence of both the cation and anion in the IL structure is critical for these interactions. osti.gov While not specific to this compound, these findings indicate a promising area of investigation for its application in blended lubrication systems. The interaction between the IL and other additives can lead to the formation of new compounds at the interface between the lubricant and the metal surface, which is believed to be responsible for superior tribological performance. osti.gov

Precursor in Materials Science and Fabrication

While direct research on this compound as a precursor in materials science is limited, the closely related class of metal 2-ethylhexanoates is widely used for this purpose. nih.gov These metal-organic compounds serve as valuable precursors for the fabrication of a variety of advanced functional materials. nih.gov The principles and applications of metal 2-ethylhexanoates can be extrapolated to understand the potential utility of this compound in this domain.

Metal-Organic Precursors for Advanced Functional Materials (Extrapolated from Metal 2-Ethylhexanoates)

Metal-organic precursors are chemical compounds that consist of metal ions coordinated with organic ligands. prochemonline.com Metal 2-ethylhexanoates are a prominent example, finding extensive applications in materials science due to their solubility in organic solvents and their ability to decompose cleanly at relatively low temperatures to yield metal oxides or other desired materials. nih.gov These precursors are integral to the synthesis of advanced functional materials such as nanoporous carbons, metal oxide nanomaterials, and metal oxide/carbon nanocomposites. magtech.com.cnresearchgate.net The organic ligand, in this case, the 2-ethylhexanoate group, can serve as a carbon source, while the metal ion provides the metallic component. magtech.com.cnresearchgate.net This dual functionality makes them highly versatile in the fabrication of complex material architectures. magtech.com.cnresearchgate.net

The development of novel precursors is a critical step in the engineering of new materials, allowing for the control of reactivity to create targeted architectures on various scales. polytechnique.edu The use of metal-organic frameworks (MOFs), which can be synthesized from such precursors, as sacrificial templates is a key strategy in manufacturing advanced catalytic materials. rsc.org

Preparation of High-Purity Thin Films

Metal 2-ethylhexanoates are particularly suitable as precursors for the fabrication of high-purity thin films. researchgate.net Thin film deposition is a technology crucial for applying microscopic layers of materials onto substrates, with applications ranging from semiconductor manufacturing to optical components. highpurityaluminum.com Techniques like spin coating and dip coating utilize solutions of metal 2-ethylhexanoates to deposit a uniform layer of the precursor onto a substrate. researchgate.net Subsequent thermal treatment, such as annealing, decomposes the precursor, leaving behind a thin film of the desired metal oxide. researchgate.net

This method allows for precise control over film thickness and composition. highpurityaluminum.com For example, barium titanate (BaTiO3) and strontium titanate (SrTiO3) films have been prepared by spin coating using their respective metal 2-ethylhexanoates. researchgate.net The resulting films are often polycrystalline, transparent, and free of cracks. researchgate.net The use of these precursors can lead to the formation of crystalline phases at relatively low annealing temperatures. researchgate.net The quality of the thin films, including their density and microstructure, makes them suitable for applications in tunable electronic devices. researchgate.net

Synthesis of Nanostructured Oxides via Spray-Flame Pyrolysis (Related Precursors)

Spray-flame pyrolysis (FSP) is a versatile and scalable technique for the synthesis of nanostructured materials, particularly metal oxides. researchgate.netsemanticscholar.org In this process, a liquid precursor, often a solution of metal 2-ethylhexanoates in an organic solvent, is sprayed into a flame. coatingsys.comparteq.net The high temperatures of the flame cause the precursor to decompose and the metal to oxidize, forming nanoparticles that are then collected. coatingsys.comwikipedia.org

The use of metal carboxylates, such as 2-ethylhexanoates, as precursors in FSP is advantageous due to their low cost and hydrolytic insensitivity. researchgate.netcoatingsys.com This method allows for the production of a wide variety of single and multi-metal oxides with controlled particle size and morphology. parteq.netwikipedia.org The process is rapid, with nanoparticle formation occurring within milliseconds, and can be easily scaled up for industrial production. parteq.net The resulting nanopowders are typically highly crystalline and can be used in a range of applications, including catalysts, battery materials, and pigments. parteq.net

| Parameter | Value/Range | Impact |

| Average Particle Size | 15–100 nm | Dependent on process conditions. wikipedia.org |

| Specific Surface Area | 30–100 m²/g | Influences reactivity and performance in applications like catalysis. wikipedia.org |

| Production Rate | Up to 200 g/h | Demonstrates scalability of the LF-FSP process. wikipedia.org |

| Initial Combustion Temp. | 1500–2000 °C | Affects precursor decomposition and nanoparticle formation. wikipedia.org |

Bio-Mimetic and Bio-Related Research (Excluding Clinical Human Trials)

Choline-based compounds, including this compound, are of significant interest in bio-related research due to the biocompatibility and biodegradability of the choline cation. researchgate.netnih.govresearchgate.net Choline is an essential nutrient naturally synthesized in the human body, which makes its derivatives attractive for applications in healthcare and pharmaceuticals. researchgate.netmdpi.com

Integration into Biocompatible Nanoformulations and Drug Delivery Systems (Non-Clinical Context)

In a non-clinical research context, this compound and related choline-based ionic liquids are explored for their potential in nanoformulations and drug delivery systems. nih.gov Their amphiphilic nature, arising from the combination of the charged choline head and the organic 2-ethylhexanoate tail, allows them to act as surfactants and emulsifiers, which is beneficial for the formulation of nanoparticles and emulsions. smolecule.com

Choline-based ILs are recognized as safe and effective agents for solubilization and permeation enhancement. researchgate.net They have been shown to improve the solubility of poorly water-soluble active pharmaceutical ingredients. nih.govresearchgate.net This property is crucial for developing effective drug delivery systems. The mechanism of permeation enhancement involves the disruption of the stratum corneum lipid organization, creating transient pathways for improved drug penetration. smolecule.com This fluidization of cell membranes is a key aspect of their function as permeation enhancers. smolecule.com Furthermore, these compounds have been investigated for their ability to stabilize macromolecules, which is another important consideration in the design of drug delivery systems. nih.gov The low toxicity of choline-based ILs makes them suitable for sensitive applications in non-clinical research aimed at developing novel drug delivery platforms. researchgate.netrsc.org

| Property | Observation | Relevance to Nanoformulations |

| Biocompatibility | Choline is an essential nutrient, leading to low toxicity of its derivatives. researchgate.netresearchgate.net | Enables use in systems intended for biological interaction without causing significant adverse effects. |

| Solubilization | Enhances the solubility of poorly soluble active pharmaceutical ingredients. nih.govresearchgate.net | Allows for higher drug loading in nanoformulations. |

| Permeation Enhancement | Disrupts stratum corneum lipid organization and fluidizes cell membranes. smolecule.com | Facilitates the transport of drugs across biological barriers in non-clinical models. |

| Amphiphilicity | Possesses both hydrophilic (choline) and lipophilic (2-ethylhexanoate) parts. smolecule.com | Acts as a surfactant or emulsifier, aiding in the formation and stabilization of nanoformulations. |

Modulation of Molecular Interactions in Biological Systems (General Choline Context)

The choline moiety is a fundamental component of various biological molecules and is known to play a significant role in modulating molecular interactions. While specific research on this compound is limited, the broader understanding of choline's function provides a framework for its potential applications.

Choline and its metabolites are integral to the structure and function of cellular membranes. acs.org As a precursor to phosphatidylcholine, a major constituent of cell membranes, choline influences membrane fluidity, permeability, and the function of membrane-bound proteins. acs.org The introduction of the 2-ethylhexanoate anion could further modulate these interactions. The lipophilic nature of the 2-ethylhexanoate tail may facilitate the insertion of the choline headgroup into the lipid bilayer, potentially altering local membrane structure and influencing the activity of embedded ion channels and receptors.

In the realm of protein-lipid interactions, choline-containing phospholipids (B1166683) are not merely structural components but also active participants in cellular signaling. bohrium.com They can act as second messengers or be enzymatically cleaved to produce signaling molecules. bohrium.com The specific properties of this compound, such as its amphiphilicity, could be leveraged in non-clinical studies to probe the dynamics of protein-membrane interactions. For instance, it could be used in model membrane systems to study how alterations in the lipid environment affect the conformation and function of specific proteins.

Table 1: Potential Modulatory Effects of Choline Derivatives on Molecular Interactions

| Type of Interaction | General Role of Choline Derivatives | Potential Influence of this compound |

| Protein-Lipid | Serve as structural anchors for membrane proteins and modulate their function. | The 2-ethylhexanoate moiety may alter the hydrophobic matching with transmembrane domains, influencing protein conformation and activity. |

| Lipid-Lipid | Affect membrane fluidity, domain formation (lipid rafts), and curvature. | The branched structure of 2-ethylhexanoate could disrupt ordered lipid packing, leading to changes in membrane fluidity and organization. |

| Protein-Protein | Influence the oligomerization and complex formation of membrane proteins. | By altering the local lipid environment, it may indirectly affect protein-protein interactions within the membrane. |

Disclaimer: This table is based on the general properties of choline derivatives and the predicted influence of the 2-ethylhexanoate moiety. Specific experimental data for this compound is not currently available.

Studies on Choline-Containing Phospholipid Composition and Metabolism (Non-Clinical, Analytical)

The analysis of choline-containing phospholipids is crucial for understanding various physiological and pathological processes. This compound can serve as a valuable tool in non-clinical, analytical studies focused on phospholipid composition and metabolism.

In metabolic studies, isotopically labeled this compound could be used as a tracer to investigate the pathways of choline uptake and its incorporation into different phospholipid species. By tracking the labeled choline moiety, researchers can elucidate the dynamics of phosphatidylcholine and sphingomyelin (B164518) synthesis and turnover in various cell types and tissues under different experimental conditions.

Analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are central to lipidomics. bohrium.comnih.gov this compound, with its distinct molecular weight and structure, can be used as an internal standard in these analytical methods for the quantification of other choline-containing compounds in biological samples. nih.govscite.ai Its solubility in both aqueous and organic solvents makes it adaptable to various extraction protocols.

Furthermore, non-clinical studies investigating the impact of xenobiotics on lipid metabolism could utilize this compound. For instance, the effect of compounds that inhibit or activate enzymes involved in phospholipid synthesis, such as choline kinase or CTP:phosphocholine cytidylyltransferase, could be assessed by monitoring the metabolism of exogenously supplied this compound.

Table 2: Analytical Techniques for Studying Choline-Containing Phospholipids

| Analytical Technique | Application in Phospholipid Analysis | Potential Use of this compound |

| Mass Spectrometry (MS) | Identification and quantification of individual phospholipid species based on mass-to-charge ratio. bohrium.comnih.gov | As an internal standard for accurate quantification of other choline derivatives. |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation of phospholipids and investigation of membrane dynamics. | As a reference compound for chemical shift calibration and for studying its interaction with model membranes. |

| High-Performance Liquid Chromatography (HPLC) | Separation of different classes and molecular species of phospholipids. | As a component in a mixture of standards for method development and validation. |

Disclaimer: This table outlines potential applications based on standard analytical practices. Specific protocols utilizing this compound would require experimental validation.

Computational and Theoretical Modeling Studies of Choline 2 Ethylhexanoate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties, reaction energetics, and spectroscopic data with a favorable balance between accuracy and computational cost.

DFT calculations are instrumental in determining the electronic characteristics of Choline (B1196258) 2-ethylhexanoate (B8288628) by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.govnih.gov